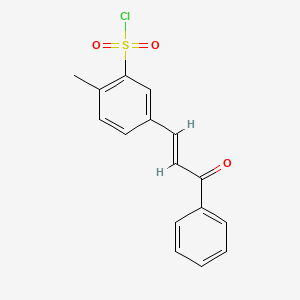
2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride
Overview
Description
2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of both the sulfonyl chloride group and the phenyl-propenyl moiety in this compound makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzenesulfonyl chloride and cinnamaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction mixture is typically heated to a temperature range of 50-80°C.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Addition Reactions: The phenyl-propenyl moiety can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry
Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Reagent in Organic Reactions: It serves as a reagent in various organic reactions, such as the synthesis of sulfonamides and sulfonate esters.
Biology and Medicine
Drug Development: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biochemical Studies: It is employed in biochemical studies to investigate the mechanisms of enzyme inhibition and protein modification.
Industry
Polymer Production: It is used in the production of specialty polymers with unique properties.
Material Science: The compound is utilized in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity makes it a valuable tool in the study of enzyme inhibition and protein modification.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying active site residues, leading to the loss of enzymatic activity.
Protein Modification: It can modify proteins by reacting with nucleophilic amino acid residues, such as lysine or cysteine, altering the protein’s structure and function.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzenesulfonyl Chloride: Lacks the phenyl-propenyl moiety, making it less versatile in certain reactions.
3-Oxo-3-phenyl-propenyl Chloride: Lacks the sulfonyl chloride group, limiting its reactivity towards nucleophiles.
Uniqueness
2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride is unique due to the presence of both the sulfonyl chloride group and the phenyl-propenyl moiety. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and scientific research.
Properties
IUPAC Name |
2-methyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3S/c1-12-7-8-13(11-16(12)21(17,19)20)9-10-15(18)14-5-3-2-4-6-14/h2-11H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSNGKWRRASNV-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3337572.png)

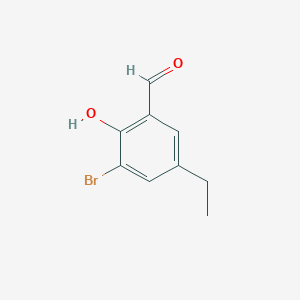

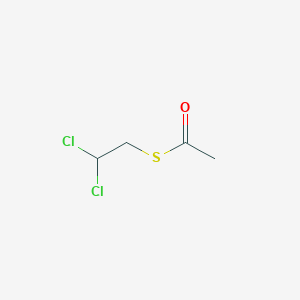

![1-Tert-butyl-3-[(3-chlorophenyl)methyl]urea](/img/structure/B3337609.png)
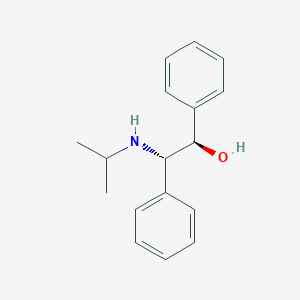


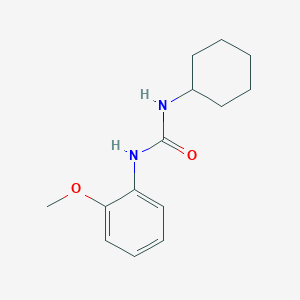
![5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride](/img/structure/B3337644.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol](/img/structure/B3337658.png)
